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Compound of Interest

Compound Name: Riamilovir

Cat. No.: B1680616

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicity
data for the antiviral agent Riamilovir (also known as Triazavirin). The information presented is
intended to support research and drug development efforts by summarizing key safety findings
and outlining the methodologies typically employed in such preclinical evaluations. It is
important to note that while the general safety of Riamilovir is frequently cited, specific
guantitative data from a complete battery of preclinical toxicology studies are not extensively
available in the public domain.

Executive Summary

Riamilovir is a broad-spectrum antiviral drug that acts as a synthetic analogue of purine
nucleosides, inhibiting viral RNA synthesis.[1] Preclinical assessments suggest a favorable
safety profile, with studies indicating low acute toxicity and good tolerability in repeated-dose
studies. Furthermore, available data on reproductive and developmental toxicity in immature
rats did not reveal any adverse effects on fertility, growth, or organ morphology. However, a
comprehensive public data set including specific LD50 values, No Observed Adverse Effect
Levels (NOAELSs) from chronic and subchronic studies, and a full safety pharmacology and
genotoxicity assessment is not readily available. This guide synthesizes the accessible
information and describes the standard experimental protocols relevant to the preclinical safety
evaluation of a compound like Riamilovir.
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General and Repeated-Dose Toxicity

Preclinical studies indicate that Riamilovir exhibits low acute toxicity. It has been classified as

a "practically non-toxic drug" based on the results of acute toxicity tests.[2] Chronic toxicity

studies have also suggested good tolerability.

Table 1: Summary of General and Repeated-Dose Toxicity Data for Riamilovir

Quantitative
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10 days at 200
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Subchronic N N ] )
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Experimental Protocols

Acute Oral Toxicity (Representative Protocol based on OECD 423):

o Test System: Typically conducted in rats or mice.

e Dose Levels: A single high dose (e.g., 2000 mg/kg) is administered to a small group of

animals.

o Administration: The test substance is administered orally by gavage.
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Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes
in body weight for a period of 14 days.

Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), the
dose that is lethal to 50% of the test animals. Other endpoints include detailed observations
of behavior, and gross necropsy of all animals at the end of the study.

Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on
OECD 408):

Test System: Commonly performed in rats.

Dose Levels: At least three dose levels (low, mid, and high) and a control group are used.
The high dose is selected to induce some evidence of toxicity but not mortality.

Administration: The drug is administered daily via the intended clinical route (e.g., oral
gavage) for 90 consecutive days.

In-life Monitoring: Includes daily clinical observations, weekly body weight and food
consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

Terminal Procedures: At the end of the study, all animals undergo a full necropsy, with organ
weights recorded. Histopathological examination of a comprehensive list of tissues is
performed.

Endpoints: The primary outcome is the identification of target organs of toxicity and the
determination of the No Observed Adverse Effect Level (NOAEL).
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Generic workflow for a 90-day repeated-dose oral toxicity study.

Safety Pharmacology

There is no publicly available information from a core battery of safety pharmacology studies
specifically for Riamilovir. Such studies are essential to assess the potential effects of a drug
candidate on vital physiological functions.

Experimental Protocols (Standard Core Battery)

o Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is
typically conducted in rats to evaluate effects on behavior, coordination, and sensory-motor
function.

o Cardiovascular System: In vivo cardiovascular telemetry studies in conscious, unrestrained
animals (commonly dogs or non-human primates) are performed to assess effects on heart
rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval. An
in vitro hERG assay is also crucial to evaluate the potential for QT prolongation.

o Respiratory System: Respiratory function is assessed in conscious rats using whole-body
plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity
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No specific results from a standard battery of genotoxicity tests for Riamilovir were found in
the public domain. These assays are critical for assessing the potential of a compound to
cause genetic mutations or chromosomal damage.

Experimental Protocols (Standard Battery)

o Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of
Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and
frameshift mutations) induced by the test substance, both with and without metabolic
activation.

« In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.qg.,
human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosome-
breaking) and aneugenic (chromosome loss) effects by quantifying the formation of
micronuclei in the cytoplasm of interphase cells.

 In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage in
hematopoietic cells by measuring the frequency of micronucleated erythrocytes in bone
marrow or peripheral blood.

Carcinogenicity

Information regarding the carcinogenic potential of Riamilovir from long-term studies in
animals is not available in the searched literature.

Experimental Protocol (Representative)

o Test System: Long-term carcinogenicity studies are typically conducted in two rodent
species, often rats and mice. Alternatively, a 6-month study in a transgenic mouse model
(e.g., rasH2) may be used in place of a 2-year conventional mouse bioassay.

» Duration: Studies in conventional rodents typically last for 24 months.

o Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to a
concurrent control group.

Reproductive and Developmental Toxicity
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Preclinical studies in immature white rats have indicated that Riamilovir does not exert toxic

effects on growth, fertility, behavior, hematological and biochemical parameters, or the

morphology of visceral organs.

Table 2: Summary of Reproductive and Developmental Toxicity Data for Riamilovir

Quantitative Data

Study Type Species Key Findings
L (e.g., NOAEL)
Fertility and Early )
_ _ No toxic effects on _
Embryonic Immature White Rats - Not Available
fertility.
Development
Embryo-Fetal ] No toxic effects on the ]
Immature White Rats ) Not Available
Development growth of animals.
No toxic effects on
behavior,
Prenatal and hematological and
Postnatal Immature White Rats biochemical Not Available

Development

parameters, or
morphology of visceral

organs.

Experimental Protocols (Representative)

 Fertility and Early Embryonic Development Study (ICH S5(R3)):

o Test System: Typically conducted in rats.

o Dosing: Males are dosed for a period prior to mating, and females are dosed before and

during early gestation.

o Endpoints: Evaluation of mating performance, fertility, and early embryonic development

up to implantation.

o Embryo-Fetal Development Study (ICH S5(R3)):

o Test System: Conducted in two species, typically a rodent (rat) and a non-rodent (rabbit).
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o Dosing: Pregnant females are dosed during the period of major organogenesis.

o Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and

variations.

o Prenatal and Postnatal Development Study (ICH S5(R3)):
o Test System: Usually performed in rats.
o Dosing: Pregnant females are dosed from implantation through lactation.

o Endpoints: Evaluation of maternal health, parturition, and the growth, development, and
reproductive performance of the first-generation offspring.

Mechanism of Action and Potential for Toxicity

Riamilovir's primary mechanism of action is the inhibition of viral RNA synthesis.[1] As a
guanosine nucleotide analog, it is thought to interfere with the viral RNA-dependent RNA
polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This targeted
mechanism, specific to viral processes, may contribute to its observed low toxicity in preclinical
models.
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Proposed mechanism of action of Riamilovir in inhibiting viral RNA synthesis.
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Conclusion

The available preclinical data suggest that Riamilovir has a favorable safety profile,
characterized by low acute toxicity and good tolerability in short-term repeated-dose studies in
animals. Furthermore, initial reproductive and developmental toxicity studies in immature rats
did not indicate any adverse effects. However, a comprehensive assessment of the preclinical
toxicity of Riamilovir is limited by the lack of publicly available quantitative data from a full suite
of standardized toxicology studies, including subchronic and chronic toxicity, a complete safety
pharmacology core battery, and a thorough genotoxicity and carcinogenicity evaluation. For a
complete understanding of the preclinical safety profile of Riamilovir, access to the full
regulatory submission data would be necessary. This guide provides a framework for
understanding the types of studies conducted and the generally positive, albeit qualitative,
safety findings reported for this antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1680616?utm_src=pdf-body
https://www.benchchem.com/product/b1680616?utm_src=pdf-body
https://www.benchchem.com/product/b1680616?utm_src=pdf-body
https://www.benchchem.com/product/b1680616?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Triazavirin
https://pmc.ncbi.nlm.nih.gov/articles/PMC9738222/
https://www.benchchem.com/product/b1680616#preclinical-studies-of-riamilovir-toxicity
https://www.benchchem.com/product/b1680616#preclinical-studies-of-riamilovir-toxicity
https://www.benchchem.com/product/b1680616#preclinical-studies-of-riamilovir-toxicity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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